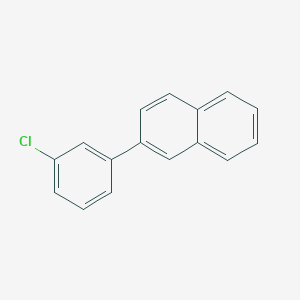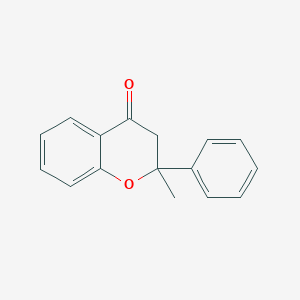
Benzoic acid, 4-((trimethylsilyl)amino)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-((trimethylsilyl)amino)-, ethyl ester is an organic compound with the molecular formula C12H19NO2Si. This compound is a derivative of benzoic acid, where the amino group is substituted with a trimethylsilyl group, and the carboxyl group is esterified with an ethyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((trimethylsilyl)amino)-, ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid.
Amination: The benzoic acid is first converted to 4-aminobenzoic acid.
Silylation: The amino group of 4-aminobenzoic acid is then protected by reacting it with trimethylsilyl chloride in the presence of a base such as triethylamine, forming 4-((trimethylsilyl)amino)benzoic acid.
Esterification: Finally, the carboxyl group of 4-((trimethylsilyl)amino)benzoic acid is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and to minimize reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-((trimethylsilyl)amino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-((trimethylsilyl)amino)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which benzoic acid, 4-((trimethylsilyl)amino)-, ethyl ester exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then interact with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Benzoic acid, 4-ethylamino-, ethyl ester: Similar structure but with an ethylamino group instead of a trimethylsilyl group.
Benzocaine (4-aminobenzoic acid ethyl ester): A well-known local anesthetic with a similar ester structure.
Uniqueness
Benzoic acid, 4-((trimethylsilyl)amino)-, ethyl ester is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
59096-06-9 |
|---|---|
Fórmula molecular |
C12H19NO2Si |
Peso molecular |
237.37 g/mol |
Nombre IUPAC |
ethyl 4-(trimethylsilylamino)benzoate |
InChI |
InChI=1S/C12H19NO2Si/c1-5-15-12(14)10-6-8-11(9-7-10)13-16(2,3)4/h6-9,13H,5H2,1-4H3 |
Clave InChI |
MBUKPTCGZZRZQR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)
![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)

![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869919.png)





